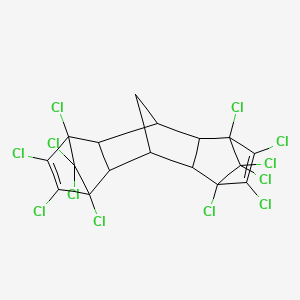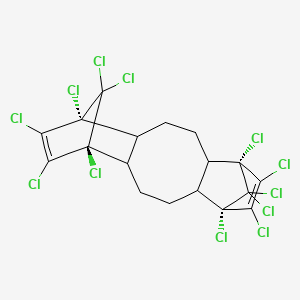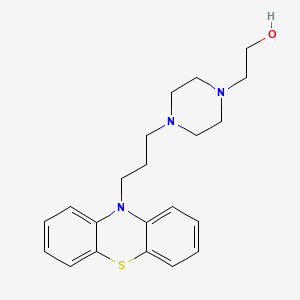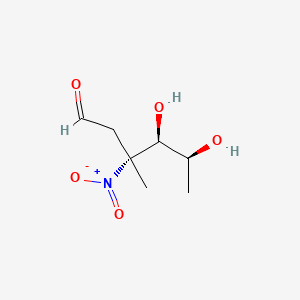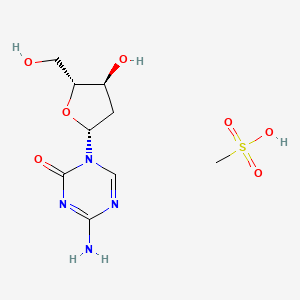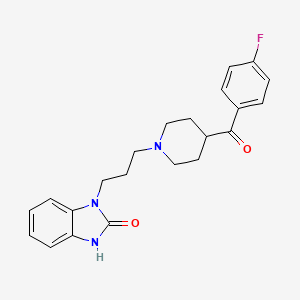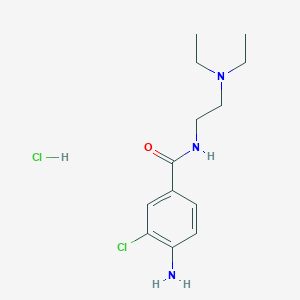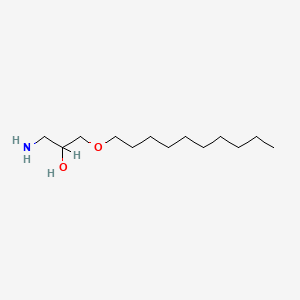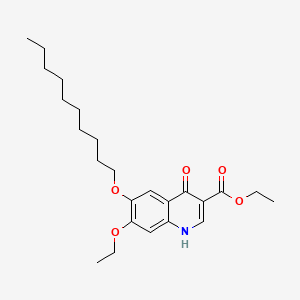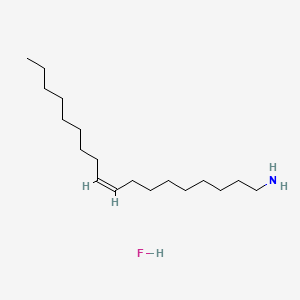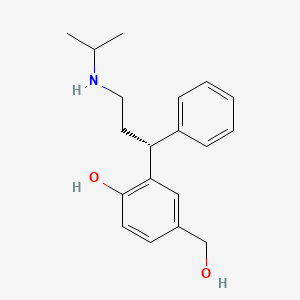
DE(异丙基)去酯索特罗丁
描述
DE(isopropyl)desfesoterodine is a biochemical compound known for its role as an antimuscarinic agent. It is a derivative of desfesoterodine, which is the active metabolite of fesoterodine. This compound is primarily used in the treatment of overactive bladder symptoms such as urinary incontinence, urgency, and frequency .
科学研究应用
DE(isopropyl)desfesoterodine has several scientific research applications, including:
Chemistry: Used as a model compound in studying antimuscarinic agents and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating overactive bladder and related conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
Target of Action
DE(isopropyl)desfesoterodine, also known as Benzenemethanol, 4-hydroxy-3-[(1R)-3-[(1-methylethyl)amino]-1-phenylpropyl]-, primarily targets muscarinic receptors . These receptors play a crucial role in mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins .
Biochemical Pathways
It is known that the compound’s antagonistic action on muscarinic receptors can affect various downstream effects related to urinary bladder contraction and salivation .
Pharmacokinetics
The pharmacokinetics of DE(isopropyl)desfesoterodine involves its conversion from the prodrug fesoterodine . Fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases to desfesoterodine, the primary active metabolite . The bioavailability of desfesoterodine is 52% following oral administration of fesoterodine .
Result of Action
The molecular and cellular effects of DE(isopropyl)desfesoterodine’s action primarily involve the reduction of bladder contraction and the urge to urinate . This is achieved through the compound’s competitive antagonism at muscarinic receptors, leading to a decrease in detrusor pressure and incomplete bladder emptying .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DE(isopropyl)desfesoterodine involves several steps, starting from the precursor fesoterodine.
Industrial Production Methods: Industrial production of DE(isopropyl)desfesoterodine typically involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the compound, which is essential for its use in pharmaceutical applications .
化学反应分析
Types of Reactions: DE(isopropyl)desfesoterodine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
相似化合物的比较
Fesoterodine: The parent compound, which is a prodrug converted to desfesoterodine in the body.
Desfesoterodine: The active metabolite of fesoterodine, which shares similar antimuscarinic properties.
Tolterodine: Another antimuscarinic agent used in the treatment of overactive bladder
Uniqueness: DE(isopropyl)desfesoterodine is unique due to its specific structural modifications, which enhance its stability and efficacy compared to its parent and related compounds. These modifications result in improved pharmacokinetic properties and therapeutic outcomes .
属性
IUPAC Name |
4-(hydroxymethyl)-2-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYBOXFQXWQIF-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194482-42-3 | |
| Record name | DE(isopropyl)desfesoterodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194482423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DE(ISOPROPYL)DESFESOTERODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23N5W2H7L4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



